molecular formula C16H10Cl2N2O B7500953 N-(2,5-dichlorophenyl)quinoline-2-carboxamide

N-(2,5-dichlorophenyl)quinoline-2-carboxamide

Cat. No. B7500953
M. Wt: 317.2 g/mol
InChI Key: OAZMAJYPZWBWHP-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)quinoline-2-carboxamide, also known as DCQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline carboxamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)quinoline-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. N-(2,5-dichlorophenyl)quinoline-2-carboxamide has also been found to inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. In addition, N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)quinoline-2-carboxamide has several advantages for laboratory experiments, including its stability and solubility in various solvents. However, one limitation of N-(2,5-dichlorophenyl)quinoline-2-carboxamide is its relatively low potency compared to other compounds with similar activities. In addition, N-(2,5-dichlorophenyl)quinoline-2-carboxamide may exhibit cytotoxic effects at higher concentrations, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(2,5-dichlorophenyl)quinoline-2-carboxamide. One area of interest is the development of more potent analogs of N-(2,5-dichlorophenyl)quinoline-2-carboxamide that exhibit improved activity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the activity of N-(2,5-dichlorophenyl)quinoline-2-carboxamide, which could lead to the identification of new targets for drug discovery. Finally, N-(2,5-dichlorophenyl)quinoline-2-carboxamide could be further evaluated for its potential therapeutic applications in various disease processes, including cancer and inflammatory disorders.

Synthesis Methods

N-(2,5-dichlorophenyl)quinoline-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dichlorobenzoic acid with 2-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetyl chloride to yield the final product.

Scientific Research Applications

N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, N-(2,5-dichlorophenyl)quinoline-2-carboxamide has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in various disease processes.

properties

IUPAC Name

N-(2,5-dichlorophenyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-11-6-7-12(18)15(9-11)20-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZMAJYPZWBWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)quinoline-2-carboxamide

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